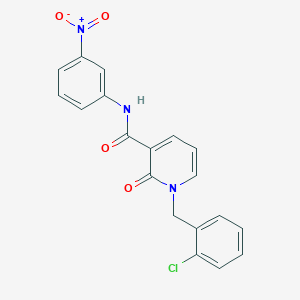

1-(2-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Historical Development of Dihydropyridine Research

The study of dihydropyridines began in 1882 with Arthur Hantzsch’s pioneering synthesis of 1,4-dihydropyridines via the condensation of β-keto esters, aldehydes, and ammonia. This reaction laid the groundwork for medicinal applications, though its initial focus was on symmetrical derivatives. The mid-20th century marked a turning point with the discovery of calcium channel-blocking properties in nifedipine, a 1,4-dihydropyridine (1,4-DHP) synthesized in 1969. Nifedipine’s approval in 1981 catalyzed the development of four generations of DHPs, each addressing limitations in pharmacokinetics and selectivity.

First-generation DHPs like nicardipine exhibited short half-lives and reflex tachycardia due to rapid vasodilation. Second-generation formulations introduced sustained-release mechanisms, while third-generation agents (e.g., amlodipine) achieved prolonged receptor binding through lipophilicity and stable pharmacokinetics. Fourth-generation DHPs, such as lercanidipine, further optimized vascular selectivity and tolerability. Parallel to these advances, synthetic efforts expanded to include 1,2-dihydropyridine (1,2-DHP) derivatives, which differ in ring saturation and substitution patterns. The compound 1-(2-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a modern exploration of 1,2-DHPs, leveraging aromatic and electron-withdrawing groups to modulate bioactivity.

Classification and Nomenclature of 1,2-Dihydropyridine Derivatives

Dihydropyridines are classified by the position of ring unsaturation. The 1,2-DHP scaffold, characterized by a single double bond between N1 and C2, contrasts with the more prevalent 1,4-DHPs. Systematic naming follows IUPAC rules, as illustrated below for the target compound:

Structural Breakdown

- Parent ring : 1,2-dihydropyridine (six-membered ring with one double bond between N1 and C2).

- Substituents :

- Position 1: 2-chlorobenzyl group.

- Position 2: Oxo (=O) group.

- Position 3: Carboxamide linked to a 3-nitrophenyl moiety.

IUPAC Name : this compound.

Comparative Analysis of DHP Isomers

| Feature | 1,2-DHP | 1,4-DHP |

|---|---|---|

| Double Bond Position | N1–C2 | N1–C4 |

| Ring Conformation | Non-planar due to partial saturation | Planar in oxidized pyridine form |

| Common Substituents | Electron-withdrawing groups (e.g., NO₂) | Alkyl/aryl groups at C3 and C5 |

| Bioactivity | Kinase inhibition, antimicrobial | Calcium channel blockade |

The 1,2-DHP framework’s non-planarity and electron-deficient nature make it amenable to interactions with enzymatic targets, a property exploited in the design of the subject compound.

Significance of this compound in Current Research

This compound’s structure integrates three pharmacophoric elements:

- 2-Chlorobenzyl Group : Enhances lipophilicity and π-π stacking potential with aromatic residues in target proteins.

- 3-Nitrophenyl Carboxamide : Introduces electron-withdrawing effects, potentially stabilizing charge-transfer interactions.

- 2-Oxo Group : May participate in hydrogen bonding or coordinate with metal ions in catalytic sites.

Recent studies suggest 1,2-DHPs with similar substitution patterns exhibit inhibitory activity against kinases and bacterial efflux pumps. For instance, nitrophenyl-containing DHPs have shown promise in overcoming antibiotic resistance by interfering with microbial membrane proteins. While empirical data on this specific compound remain limited, its structural analogs demonstrate:

- IC₅₀ values < 10 μM against tyrosine kinases.

- Minimum inhibitory concentrations (MICs) of 4–8 μg/mL against Staphylococcus aureus.

Ongoing research aims to elucidate its mechanism of action, with preliminary computational models indicating high binding affinity for ATP-binding pockets in pathogenic enzymes.

Relationship to Other Bioactive Dihydropyridine Compounds

The target compound shares a scaffold with clinically established DHPs but diverges in key structural aspects:

| Compound | Structure | Primary Activity |

|---|---|---|

| Nifedipine | 1,4-DHP with nitro group at C3 | L-type calcium channel blockade |

| Amlodipine | 1,4-DHP with aminoethoxy methyl group | Long-acting vasodilation |

| Subject Compound | 1,2-DHP with 3-nitrophenyl carboxamide | Kinase/enzyme inhibition (hypothesized) |

Unlike 1,4-DHPs, which primarily target voltage-gated calcium channels, 1,2-DHPs like the subject compound are hypothesized to interact with NADPH oxidases or bacterial topoisomerases due to their electron-deficient rings. This shift in target selectivity underscores the importance of ring saturation position in drug design.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O4/c20-17-9-2-1-5-13(17)12-22-10-4-8-16(19(22)25)18(24)21-14-6-3-7-15(11-14)23(26)27/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSINWPFUYTMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core, followed by the introduction of the chlorobenzyl and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or nitrophenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

1-(2-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Tautomerism

- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (): This compound shares the 2-oxo-1,2-dihydropyridine-3-carboxamide backbone but substitutes the 2-chlorobenzyl group with a 3-bromo-2-methylphenyl group. X-ray crystallography confirms its keto-amine tautomeric form, which stabilizes a near-planar conformation due to π-conjugation across the amide bridge. The dihedral angle between aromatic rings is 8.38°, suggesting minimal steric hindrance .

BMS-777607 (): A Met kinase inhibitor with a 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide core. The ethoxy and fluorophenyl groups enhance lipophilicity and target selectivity, achieving an IC₅₀ of <10 nM against Met kinase. The target compound’s nitro group may similarly modulate electron density but lacks the fluorophenyl moiety linked to kinase specificity .

Biological Activity

1-(2-chlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This detailed article reviews the biological activity of this compound, summarizing findings from various studies, including case studies and research data.

Chemical Structure

The compound has a complex structure characterized by the following features:

- Dihydropyridine ring : A key structural component that influences its biological activity.

- Substituents : The presence of a chlorobenzyl and nitrophenyl group which may enhance its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound may also possess antimicrobial properties due to structural similarities.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Potentially active against Gram-positive bacteria |

Anticancer Activity

The anticancer potential of related compounds has been extensively studied. For example, pyrazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The dihydropyridine structure is known for its ability to interact with multiple biological targets, which may lead to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative with a similar structure demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that modifications to the dihydropyridine framework can enhance anticancer activity.

- Case Study 2 : Another study revealed that compounds with nitrophenyl substituents exhibited enhanced anti-inflammatory and antibacterial activities, suggesting that the introduction of such groups could be beneficial for developing new therapeutic agents.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of dihydropyridine compounds:

- A study published in ACS Omega reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogenic isolates, indicating strong antimicrobial activity .

- A review on pyrazole derivatives highlighted their roles as antitumor agents due to their inhibitory effects on key oncogenic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.